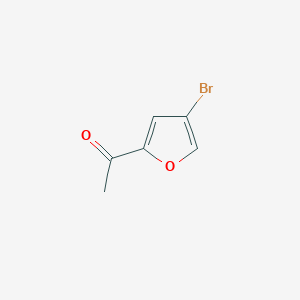

1-(4-Bromofuran-2-yl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5BrO2 |

|---|---|

Molecular Weight |

189.01 g/mol |

IUPAC Name |

1-(4-bromofuran-2-yl)ethanone |

InChI |

InChI=1S/C6H5BrO2/c1-4(8)6-2-5(7)3-9-6/h2-3H,1H3 |

InChI Key |

GZKKMOATJGYHHT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CO1)Br |

Origin of Product |

United States |

Structural Classification and Importance of Furan Based Acetophenones

1-(4-Bromofuran-2-yl)ethanone belongs to the class of furan-based acetophenones. These are aromatic ketones where an acetyl group (–COCH₃) is attached to a furan (B31954) ring. Furan itself is a five-membered aromatic heterocycle containing one oxygen atom. numberanalytics.comuou.ac.in The presence of the oxygen heteroatom and the conjugated double bonds make the furan ring system electron-rich and reactive. numberanalytics.com

Furan and its derivatives are of considerable importance in organic chemistry. numberanalytics.com They are found in numerous natural products and serve as versatile precursors for the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.comresearchgate.net The acetyl group in furan-based acetophenones acts as a key functional handle, allowing for a variety of chemical transformations. For instance, the carbonyl group can undergo nucleophilic addition, and the adjacent methyl protons are acidic enough to participate in condensation reactions, such as the Claisen-Schmidt condensation to form chalcones. jprinfo.comresearchgate.netscholarsresearchlibrary.com

The position of the substituents on the furan ring is crucial to its reactivity. In this compound, the acetyl group is at the 2-position and the bromine atom is at the 4-position. The electron-withdrawing nature of the acetyl group can influence the aromatic reactivity of the furan ring.

Role of Halogenated Heterocycles in Contemporary Chemical Synthesis

Halogenated heterocycles are organic compounds that contain a ring structure with at least one non-carbon atom and one or more halogen atoms (F, Cl, Br, I). sigmaaldrich.com These compounds are of immense significance in modern synthetic chemistry, primarily serving as versatile intermediates. sigmaaldrich.commdpi.com The presence of a halogen atom on the heterocyclic ring provides a reactive site for a multitude of chemical transformations. mdpi.com

One of the most critical applications of halogenated heterocycles is in palladium-catalyzed cross-coupling reactions. The carbon-halogen bond can be readily activated by a palladium catalyst, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This has become a cornerstone of modern organic synthesis for constructing complex molecular frameworks. The C(sp²)–halide functional group is a useful synthetic handle for these and other transformations. thieme-connect.com

Brominated heterocycles, such as 1-(4-Bromofuran-2-yl)ethanone, are particularly useful. The carbon-bromine bond is generally more reactive than a carbon-chlorine bond in these cross-coupling reactions, yet the compounds are often more stable and easier to handle than their iodo-analogues. This balanced reactivity makes them ideal substrates for reactions like Suzuki, Heck, and Sonogashira couplings. The ability to introduce various substituents at the position of the bromine atom allows for the generation of diverse molecular libraries from a single halogenated precursor.

Scope and Significance of Research on 1 4 Bromofuran 2 Yl Ethanone

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. evitachem.com For this compound, two primary bond disconnections can be considered to identify logical precursors.

Route A: C-C Bond Disconnection (Acylation)

The most intuitive retrosynthetic step is the disconnection of the carbon-carbon bond between the furan ring and the acetyl group. This corresponds to a Friedel-Crafts acylation reaction. This disconnection leads to a 4-bromofuran synthon and an acetyl cation equivalent. The key precursor for this approach is 4-bromofuran . This route is attractive for its directness, though its success is contingent on the availability of the 4-bromofuran precursor and the regioselectivity of the acylation step.

Route B: C-Br Bond Disconnection (Bromination)

An alternative disconnection involves breaking the carbon-bromine bond. This suggests a retrosynthesis leading back to 2-acetylfuran as the primary precursor, which would then require a regioselective bromination at the C4 position. However, this route presents a significant regiochemical challenge. The acetyl group at C2 is an electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution. While substitution is still possible, it is strongly directed to the C5 position. pharmaguideline.com Studies on the bromination of 2-acetylfuran with reagents like N-bromosuccinimide (NBS) confirm that the reaction yields primarily 5-bromo and 5,ω-dibromo derivatives, not the desired 4-bromo isomer. iaea.org Therefore, direct bromination of 2-acetylfuran is not a viable pathway to the target molecule.

Alternative Precursor Strategy

Given the challenges of the direct bromination route, a more practical approach involves starting with a furan derivative where the C4 position is already functionalized or can be selectively accessed. A plausible precursor is 4-bromofuran-2-carboxylic acid or its esters, such as methyl 4-bromofuran-2-carboxylate. ambeed.com This precursor could then be converted into the target ketone. Another advanced strategy involves starting with 4-bromo-2(5H)-furanone , which can be converted to a reactive silyloxyfuran intermediate, enabling functionalization at the C2 position. ufmg.br

The primary identified precursors for viable syntheses are therefore 4-bromofuran and 4-bromofuran-2-carboxylic acid.

Direct Synthetic Routes

Direct synthetic routes aim to construct the target molecule in a minimal number of steps from readily available starting materials.

Regioselective Acylation of 4-Bromofuran

This method follows the logic of Retrosynthetic Route A. It involves the Friedel-Crafts acylation of 4-bromofuran. The furan ring is activated towards electrophilic substitution, and the C2 and C5 positions are the most nucleophilic. In 4-bromofuran, the C5 position is sterically unhindered and electronically activated, making it a likely site for acylation. However, acylation at C2 to yield the desired product is also feasible. The reaction typically employs an acetylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a mild Lewis acid catalyst, such as phosphoric acid or boron trifluoride, to avoid polymerization or ring-opening that can occur with stronger Lewis acids. pharmaguideline.com

Table 1: Proposed Conditions for Acylation of 4-Bromofuran This table is based on general principles of furan chemistry, as specific literature for this exact reaction is limited.

| Reagents | Catalyst | Solvent | Temperature | Potential Outcome |

|---|---|---|---|---|

| 4-Bromofuran, Acetic Anhydride | Phosphoric Acid (H₃PO₄) | None or Acetic Anhydride | Room Temperature to mild heating | Formation of this compound and potentially the 5-acetyl isomer. |

| 4-Bromofuran, Acetyl Chloride | Boron Trifluoride Etherate (BF₃·OEt₂) | Dichloromethane (B109758) (CH₂Cl₂) | Low Temperature (e.g., 0 °C) | Mixture of 2- and 5-acylated products. |

Challenges in Regioselective Bromination

As established in the retrosynthetic analysis, direct bromination of 2-acetylfuran is not a practical method for synthesizing this compound due to the directing effect of the C2-acetyl group. pharmaguideline.comiaea.org Achieving the 4-bromo substitution pattern requires more sophisticated methods, such as starting with a molecule that already contains bromine at the desired position. For instance, the synthesis of 4-bromofuran-2-carbaldehyde has been reported, demonstrating that this substitution pattern is accessible, albeit through multi-step processes. researchgate.net

Multi-step syntheses provide greater control over regiochemistry. A convergent approach based on 4-bromofuran-2-carboxylic acid is a highly plausible strategy.

This synthesis would proceed in two key stages:

Formation of an activated carboxylic acid derivative: The carboxylic acid is typically converted to a more reactive species like an acid chloride (using thionyl chloride or oxalyl chloride) or a Weinreb amide.

Conversion to a methyl ketone: The activated intermediate is then reacted with an appropriate organometallic reagent. For example, the acid chloride can be reacted with lithium dimethylcuprate (a Gilman reagent) at low temperatures to prevent over-addition to form a tertiary alcohol.

Table 2: Proposed Multi-step Synthesis from 4-Bromofuran-2-carboxylic acid

| Step | Starting Material | Reagents | Intermediate | Description |

|---|---|---|---|---|

| 1 | 4-Bromofuran-2-carboxylic acid | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | 4-Bromofuran-2-carbonyl chloride | Activation of the carboxylic acid. |

| 2 | 4-Bromofuran-2-carbonyl chloride | Lithium dimethylcuprate (LiCu(CH₃)₂) | This compound | Coupling with a methyl nucleophile to form the ketone. |

This approach offers excellent regiochemical control as the positions of the functional groups are set by the starting material.

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. colab.ws These principles can be applied to the synthesis of this compound.

Atom Economy: Direct acylation of 4-bromofuran, especially if catalytic, could have a higher atom economy than a multi-step route that involves protecting groups or activation steps which generate stoichiometric waste (e.g., from thionyl chloride).

Use of Catalysis: Employing catalytic versions of the Friedel-Crafts acylation, perhaps using solid acid catalysts like zeolites, would be a significant improvement over methods requiring stoichiometric amounts of Lewis acids. mdpi.com Catalytic methods reduce waste and often allow for easier product purification.

Safer Solvents and Reagents: The choice of solvent is critical. Modern syntheses aim to replace hazardous chlorinated solvents like dichloromethane (CH₂Cl₂) and carbon tetrachloride (CCl₄) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). iaea.org For bromination steps in related syntheses, using N-bromosuccinimide (NBS) is generally preferred over handling highly toxic and corrosive elemental bromine. mdpi.com

Process Intensification: Designing a convergent synthesis where intermediates are not isolated but are carried through to the next step in a "one-pot" process can save energy, time, and solvent, aligning with green chemistry goals.

Table 3: Green Chemistry Considerations for Synthesis Routes

| Principle | Direct Acylation Route | Multi-step Route |

|---|---|---|

| Atom Economy | Potentially higher, but depends on catalyst loading and side products. | Generally lower due to activating agents and multiple steps. |

| Catalysis vs. Stoichiometric Reagents | Can be optimized with catalytic Lewis or solid acids. | Often relies on stoichiometric reagents (e.g., SOCl₂, organometallics). |

| Choice of Solvents | Opportunity to use greener solvents if reaction conditions permit. | Often requires specific anhydrous, aprotic solvents (e.g., THF, Et₂O) which have their own safety and environmental profiles. |

| Hazard Reduction | Avoids potentially hazardous organometallic intermediates. | May involve pyrophoric or highly reactive organometallic reagents. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques collectively provide a complete picture of its atomic connectivity and chemical environment.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three unique proton environments in the molecule: the methyl protons of the acetyl group and the two protons on the furan ring.

The methyl (–CH₃) protons are anticipated to appear as a sharp singlet due to the absence of adjacent protons, with an integration value of 3H. Its chemical shift is influenced by the adjacent carbonyl group. The furan ring contains two protons at the C-3 and C-5 positions. These protons are not coupled to each other and are therefore expected to appear as two distinct singlets, each with an integration value of 1H. The electron-withdrawing acetyl group at the C-2 position and the bromine atom at the C-4 position significantly deshield these protons. In a related compound, 2-(4-bromofuran-2-yl)-4,5,6-trifluoro-1H-benzo[d]imidazole, the furan protons were observed as singlets at δ 7.70 and δ 6.57 ppm. nih.gov For this compound, the proton at C-5 is adjacent to the strongly electron-withdrawing acetyl group and is expected to be the most downfield signal. The proton at C-3 is adjacent to the bromine atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.75 | Singlet | 1H | H-5 (Furan) |

| ~7.50 | Singlet | 1H | H-3 (Furan) |

| ~2.50 | Singlet | 3H | -COCH₃ |

Note: Data are predicted based on the analysis of similar structures and general NMR principles.

The proton-decoupled ¹³C NMR spectrum of this compound should display six signals, corresponding to each unique carbon atom in the structure.

The carbonyl carbon (C=O) of the ketone is characteristically found in the most downfield region of the spectrum, typically between δ 185-195 ppm for conjugated ketones. The methyl carbon (–CH₃) of the acetyl group is expected to appear in the upfield region, around δ 25-30 ppm. The four carbons of the furan ring have distinct chemical shifts due to the different substituents. The carbon atom bearing the bromine (C-4) is expected around δ 95-105 ppm. The other three furan carbons (C-2, C-3, C-5) are influenced by the ring oxygen and the acetyl group. In a similar molecular fragment, the carbons of a 4-bromofuran ring were observed at values including δ 115.7, 114.9, and 109.3 ppm. nih.gov The C-2 carbon, attached to the acetyl group, and the C-5 carbon, the other carbon adjacent to the oxygen, are expected to be the most deshielded among the ring carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~188 | C=O |

| ~152 | C-2 (Furan) |

| ~148 | C-5 (Furan) |

| ~122 | C-3 (Furan) |

| ~100 | C-4 (Furan) |

| ~26 | -COCH₃ |

Note: Data are predicted based on the analysis of similar structures and general NMR principles.

To unambiguously confirm the structural assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are invaluable.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, no cross-peaks would be expected in the COSY spectrum, as the three proton signals (H-3, H-5, and -CH₃) are all singlets and not coupled to each other.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons with their directly attached carbons. For this molecule, it would show a cross-peak between the methyl protons (δ ~2.50) and the methyl carbon (δ ~26). It would also definitively link the furan proton signals to their respective carbon signals, showing correlations for H-3/C-3 (δ ~7.50 / δ ~122) and H-5/C-5 (δ ~7.75 / δ ~148).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals long-range (typically 2-3 bond) couplings between protons and carbons, which is crucial for establishing the connectivity of different molecular fragments. Key expected correlations for this compound would include:

A correlation from the methyl protons (–CH₃) to the carbonyl carbon (C=O) and the C-2 of the furan ring.

Correlations from the H-3 proton to C-2, C-4, and C-5.

Correlations from the H-5 proton to C-2 and C-4. These correlations would provide definitive proof of the arrangement of the acetyl group and bromine atom on the furan ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its main functional groups. The most prominent band is the sharp, strong absorption corresponding to the carbonyl (C=O) stretching vibration of the conjugated ketone, expected in the region of 1680-1700 cm⁻¹. Other significant absorptions include C-H stretching vibrations for the furan ring (typically above 3100 cm⁻¹) and the methyl group (around 2900-3000 cm⁻¹). The furan ring itself gives rise to characteristic C=C and C-O-C stretching vibrations. researchgate.net In related furan derivatives, ring C=C vibrations are noted around 1500-1600 cm⁻¹. researchgate.net The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| >3100 | Medium | C-H Stretch | Furan Ring |

| ~2950 | Medium-Weak | C-H Stretch | Methyl (-CH₃) |

| ~1685 | Strong | C=O Stretch | Conjugated Ketone |

| ~1550 | Medium | C=C Stretch | Furan Ring |

| ~1150 | Medium-Strong | C-O-C Stretch | Furan Ether |

| ~600 | Medium-Weak | C-Br Stretch | Bromo-alkane |

Note: Data are predicted based on analysis of similar compounds and standard IR correlation tables.

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations based on changes in polarizability rather than changes in dipole moment. Vibrations that are symmetric and involve non-polar bonds tend to be strong in Raman spectra. For this compound, the symmetric stretching vibrations of the furan C=C bonds are expected to produce strong Raman signals. chemicalpapers.comglobalresearchonline.net The furan ring breathing mode, a symmetric expansion and contraction of the entire ring, would also be a characteristic Raman-active vibration. globalresearchonline.net While the carbonyl (C=O) stretch is visible in both IR and Raman, it is typically weaker in Raman spectra compared to its IR absorption. The C-Br stretch may also be observed. The complementary nature of IR and Raman spectroscopy ensures a more complete vibrational analysis of the molecule. researchgate.netuliege.be

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structure of this compound through controlled fragmentation.

Electron Ionization Mass Spectrometry (EI-MS) subjects the molecule to a high-energy electron beam, inducing ionization and subsequent fragmentation. The resulting mass spectrum displays the molecular ion peak and a series of fragment ions, which serve as a structural fingerprint. For this compound, the molecular ion peak [M]⁺. would be observed at m/z 188 and 190, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. whitman.edunist.gov

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for ketones, such as α-cleavage, are prominent. libretexts.orglibretexts.org The primary fragmentations expected for this compound include:

α-Cleavage: The bond between the carbonyl carbon and the furan ring or the methyl group can break.

Loss of the methyl radical (•CH₃) results in the formation of the 4-bromofuroyl cation at m/z 173/175. This is often a very stable acylium ion. libretexts.org

Loss of the 4-bromofuranyl radical leads to the acetyl cation [CH₃CO]⁺ at m/z 43, which is typically a significant peak in the spectra of methyl ketones. nsf.gov

Cleavage of the Bromine Atom: Loss of a bromine radical (•Br) from the molecular ion would yield a fragment at m/z 109.

The relative abundance of these fragments helps in confirming the connectivity of the atoms within the molecule. The base peak, the most intense signal in the spectrum, is often the most stable fragment, which in this case is likely to be the m/z 43 peak or the m/z 173/175 acylium ion. libretexts.org

Table 1: Predicted EI-MS Fragmentation Data for this compound

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Fragment Lost |

| 188/190 | [C₆H₅BrO₂]⁺. (Molecular Ion) | - |

| 173/175 | [C₅H₂BrO₂]⁺ | •CH₃ |

| 43 | [C₂H₃O]⁺ | •C₄H₂BrO |

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. rsc.org This method is particularly useful when coupled with High-Resolution Mass Spectrometry (HRMS), which can measure the mass-to-charge ratio (m/z) to several decimal places. rsc.orgwhiterose.ac.uk This high precision allows for the unambiguous determination of the elemental formula of a compound. rsc.orgbeilstein-journals.org

For this compound (C₆H₅BrO₂), the calculated exact mass of the protonated molecule [M+H]⁺ is a critical piece of data for its definitive identification. While specific experimental HRMS data for this exact compound is not widely published, related compounds are routinely characterized using this method. plos.org The theoretical exact masses for the two major isotopic variations of the protonated molecule are:

[C₆H₅⁷⁹BrO₂ + H]⁺: Calculated m/z = 188.9590

[C₆H₅⁸¹BrO₂ + H]⁺: Calculated m/z = 190.9570

Experimental HRMS analysis would be expected to yield a value that matches one of these calculated masses to within a very small margin of error (typically <5 ppm), thereby confirming the elemental composition. whiterose.ac.uk

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectral Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. msu.edu Compounds with conjugated systems, such as the furan ring and the carbonyl group in this compound, exhibit characteristic absorption bands. umc.edu.dzpan.olsztyn.pl The spectrum is typically recorded in a solvent like ethanol (B145695) or methanol (B129727). ijper.org

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. The furan ring conjugated with the acetyl group constitutes a chromophore that absorbs in the UV region. While specific spectral data for this compound is scarce, analysis of similar structures, such as other substituted furan derivatives, can provide insight. ijper.orgjprinfo.com For instance, furan-containing chalcones and triazoles show strong absorption bands (λmax) in the range of 214-300 nm. ijper.org The presence of the bromine atom and the acetyl group on the furan ring would influence the exact position and intensity of these absorption maxima.

Table 2: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λmax Range (nm) | Chromophore |

| π → π | 250 - 300 | Furan ring conjugated with C=O |

| n → π | > 300 | Carbonyl group (C=O) |

Complementary Analytical Techniques

To ensure the purity and confirm the identity of a synthesized compound, several complementary techniques are employed alongside major spectroscopic methods.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a reaction and assess the purity of the final product. rsc.orgderpharmachemica.com A small spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in an appropriate solvent system (eluent). rsc.org The purity is indicated by the presence of a single spot after visualization under UV light or by staining. ijper.org The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. For compounds of intermediate polarity like this compound, typical eluents would be mixtures of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). rsc.org

Elemental Analysis: This technique determines the mass percentages of the elements (carbon, hydrogen, and sometimes nitrogen or sulfur) in a compound. jprinfo.comresearchgate.net The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₆H₅BrO₂). A close match (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. nih.gov

**Table 3: Theoretical Elemental Analysis for this compound (C₆H₅BrO₂) **

| Element | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Percentage (%) |

| Carbon (C) | C₆H₅BrO₂ | 189.01 | 38.12 |

| Hydrogen (H) | C₆H₅BrO₂ | 189.01 | 2.67 |

| Bromine (Br) | C₆H₅BrO₂ | 189.01 | 42.27 |

| Oxygen (O) | C₆H₅BrO₂ | 189.01 | 16.93 |

Advanced X-ray Diffraction Studies for Solid-State Structure

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions. Such studies have been performed on closely related bromofuran derivatives, revealing detailed structural information. uliege.be For example, the crystal structure of 5-(5-bromofuran-2-yl)-2'-deoxyuridine has been determined, providing insights into the conformation and packing of the bromofuran moiety. uliege.be

A search of the current literature and crystallographic databases indicates that a single-crystal X-ray structure for this compound has not been reported. google.com Were such a study to be conducted, it would yield a crystalline solid and provide definitive proof of its structure, including the planarity of the furan ring and the conformation of the acetyl group relative to the ring.

Chemical Reactivity and Mechanistic Studies of 1 4 Bromofuran 2 Yl Ethanone

Reactions at the Ketone Functionality

The ketone group in 1-(4-bromofuran-2-yl)ethanone is a primary site for nucleophilic attack and condensation reactions. The electrophilic nature of the carbonyl carbon, enhanced by the electron-withdrawing effect of the adjacent furan (B31954) ring, makes it susceptible to a variety of nucleophiles.

Nucleophilic Addition Reactions (e.g., hydride reduction, Grignard additions)

Nucleophilic addition to the carbonyl group is a fundamental reaction of ketones. This process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. libretexts.org

Hydride Reduction:

The reduction of the ketone in this compound to a secondary alcohol can be readily achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com Sodium borohydride is a milder reagent and is typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695). masterorganicchemistry.com The reaction proceeds via the transfer of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Reaction Scheme: this compound + NaBH₄/CH₃OH → 1-(4-bromofuran-2-yl)ethanol

Grignard Additions:

Grignard reagents, with the general formula R-MgX, are potent carbon-based nucleophiles that react with ketones to form tertiary alcohols. masterorganicchemistry.comlibretexts.org The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would yield a tertiary alcohol. The reaction must be carried out under anhydrous conditions to prevent the Grignard reagent from being quenched by water. masterorganicchemistry.com

Reaction Scheme: this compound + CH₃MgBr/Dry Ether → 2-(4-bromofuran-2-yl)propan-2-ol

| Nucleophilic Addition Reaction | Reagent | Product | General Conditions |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | 1-(4-bromofuran-2-yl)ethanol | Methanol or Ethanol, Room Temperature |

| Grignard Addition | Methylmagnesium Bromide (CH₃MgBr) | 2-(4-bromofuran-2-yl)propan-2-ol | Anhydrous Ether (e.g., Diethyl ether or THF) |

Condensation Reactions leading to Imines, Oximes, and Hydrazones

Condensation reactions of the ketone functionality involve the reaction with a primary amine or its derivatives, resulting in the formation of a C=N double bond with the elimination of a water molecule.

Imines:

The reaction of this compound with a primary amine (R-NH₂) under mildly acidic conditions yields an imine. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the amine.

Oximes:

Oximes are formed through the reaction of a ketone with hydroxylamine (B1172632) (NH₂OH). mdpi.com The reaction is typically carried out by refluxing the ketone with hydroxylamine hydrochloride in the presence of a base, such as potassium carbonate, in a mixed solvent system like ethanol/water. youtube.com

Hydrazones:

Similarly, hydrazones are synthesized by the reaction of a ketone with hydrazine (B178648) (NH₂NH₂) or a substituted hydrazine. frontierspecialtychemicals.com These reactions are also often catalyzed by a small amount of acid. mdpi.com

| Condensation Reaction | Reagent | Product Type | General Conditions |

| Imine Formation | Primary Amine (R-NH₂) | Imine | Mildly acidic (e.g., acetic acid) |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime | Base (e.g., K₂CO₃), Reflux in Ethanol/Water |

| Hydrazone Formation | Hydrazine (NH₂NH₂) | Hydrazone | Mildly acidic |

Alpha-Substitution Reactions

The carbon atom adjacent to the carbonyl group (the α-carbon) in this compound possesses acidic protons. These protons can be removed by a base to form an enolate, which is a powerful nucleophile and can undergo substitution reactions with various electrophiles.

Alpha-Halogenation:

In the presence of an acid or base catalyst, ketones can be halogenated at the α-position. acsgcipr.org For instance, treatment of this compound with bromine (Br₂) in acetic acid would likely result in the formation of 1-(4-bromofuran-2-yl)-2-bromoethanone. libretexts.org Under basic conditions, polyhalogenation can occur. nih.gov

Transformations Involving the Bromine Substituent

The bromine atom at the 4-position of the furan ring is a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig Amination)

These powerful reactions, often catalyzed by palladium complexes, allow for the formation of new bonds at the site of the bromine atom.

Suzuki Coupling:

The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This reaction is a versatile method for forming C-C bonds. This compound can be coupled with various aryl or vinyl boronic acids to introduce new substituents at the 4-position of the furan ring. libretexts.orgmdpi.com

Sonogashira Coupling:

The Sonogashira coupling reaction is a method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgwikipedia.org This reaction would allow for the introduction of an alkynyl group at the 4-position of the furan ring. researchgate.net

Heck Reaction:

The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. researchgate.netwikipedia.org This reaction could be used to introduce a vinyl group at the 4-position of the furan ring. libretexts.org

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a C-N bond. wikipedia.orgresearchgate.net This reaction provides a direct method for the synthesis of 4-amino-substituted furan derivatives from this compound.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki Coupling | Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C-C (Aryl or Vinyl) |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | C-C (Alkynyl) |

| Heck Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | C-C (Vinyl) |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C-N |

Formation and Reactivity of Organometallic Reagents (e.g., Grignard Reagents)

The bromine atom on the furan ring can be used to generate an organometallic reagent, which can then react with various electrophiles.

Grignard Reagent Formation:

Treatment of this compound with magnesium metal in an ethereal solvent like THF would likely lead to the formation of a Grignard reagent. However, the presence of the ketone functionality within the same molecule complicates this reaction, as the newly formed Grignard reagent could potentially react with the ketone of another molecule. Careful control of reaction conditions, such as low temperatures and slow addition, would be necessary to favor the formation of the Grignard reagent over intermolecular side reactions.

Nucleophilic Aromatic Substitution on the Furan Ring (SNAr)

While classic nucleophilic aromatic substitution (SNAr) on halofurans can be challenging, the presence of the electron-withdrawing acetyl group at the C2 position of this compound enhances the electrophilicity of the furan ring, making it more susceptible to nucleophilic attack. However, the most significant and widely applied substitution reactions for this type of substrate are palladium-catalyzed cross-coupling reactions, which proceed via a different mechanism than traditional SNAr. These reactions are indispensable tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom at the C4 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These transformations are highly efficient and offer broad substrate scope and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction couples the bromofuran with an organoboron reagent (typically a boronic acid or ester) to form a new C-C bond. wikipedia.orgmdpi.comlibretexts.org It is widely used to synthesize biaryl and vinyl-substituted furans. wikipedia.orgnih.gov The general mechanism involves the oxidative addition of the bromofuran to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Heck Reaction: The Heck reaction couples this compound with an alkene to form a new substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is stereoselective, typically affording the trans isomer. organic-chemistry.org The catalytic cycle is similar to the Suzuki coupling but involves migratory insertion of the alkene into the Pd-C bond and subsequent β-hydride elimination. libretexts.org

Sonogashira Coupling: This reaction involves the coupling of the bromofuran with a terminal alkyne, providing a powerful method for the synthesis of alkynylfurans. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is co-catalyzed by palladium and copper(I) salts. wikipedia.org The proposed mechanism includes a palladium cycle and a copper cycle, which work in concert to facilitate the C-C bond formation. libretexts.org

Below is a table summarizing representative conditions for these key cross-coupling reactions, based on general procedures for aryl halides.

| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Typical Product |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 1-(4-Aryl-furan-2-yl)ethanone |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N | DMF | 1-(4-Styryl-furan-2-yl)ethanone |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 1-(4-Alkynyl-furan-2-yl)ethanone |

This is an interactive data table based on generalized conditions for palladium-catalyzed cross-coupling reactions. wikipedia.orgwikipedia.orgwikipedia.org

Reactivity of the Furan Heterocyclic Ring System

The furan ring in this compound exhibits a dual reactivity profile. It possesses aromatic character, allowing it to undergo substitution reactions, but its relatively low resonance energy also makes it an active participant in cycloaddition reactions where the aromaticity is lost.

Electrophilic aromatic substitution on the furan ring is generally facile. However, the regiochemical outcome is controlled by the existing substituents. In this compound, the ring has two substituents:

An acetyl group at C2: This is a deactivating, meta-directing group.

A bromine atom at C4: This is a deactivating, ortho,para-directing group.

Furan can act as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. researchgate.net This reactivity is a consequence of its reduced aromaticity compared to benzene. The presence of the electron-withdrawing acetyl group at the C2 position decreases the electron density of the furan ring, which generally reduces its reactivity as a diene in normal-electron-demand Diels-Alder reactions.

The reaction of this compound as a diene with a dienophile would lead to the formation of a 7-oxabicyclo[2.2.1]heptene derivative. These cycloadducts can serve as versatile intermediates for the synthesis of complex molecules.

Beyond the standard [4+2] cycloaddition, furan derivatives can also participate in other cycloaddition modes, such as [4+3] and [4+4] cycloadditions, often mediated by transition metal catalysts. nih.govresearchgate.netnih.gov These reactions provide access to seven- and eight-membered ring systems, respectively.

The furan ring is susceptible to ring-opening under certain conditions, particularly oxidative or strongly acidic environments. Oxidation can lead to the formation of γ-dicarbonyl compounds. Acid-catalyzed hydrolysis can also result in ring cleavage. The stability of the furan ring in this compound is somewhat enhanced by the presence of the electron-withdrawing acetyl group, which makes it less prone to protonation-induced decomposition.

Mechanistic Investigations of Key Transformations

The mechanisms of the key reactions involving this compound are understood through extensive experimental and computational studies on related systems.

Mechanism of Palladium-Catalyzed Cross-Coupling: The catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions are well-established and share common fundamental steps:

Oxidative Addition: A low-valent palladium(0) complex inserts into the C4-Br bond of the furan ring, forming a palladium(II) intermediate. This is often the rate-determining step.

Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck): In the Suzuki reaction, the R group from the organoboron reagent is transferred to the palladium center. researchgate.net In the Sonogashira reaction, the alkynyl group is transferred from a copper acetylide intermediate. researchgate.net In the Heck reaction, the alkene coordinates to the palladium and then inserts into the Pd-C bond. libretexts.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Mechanism of Diels-Alder Reactions: The Diels-Alder reaction of furans is a concerted, pericyclic process that proceeds through a single, cyclic transition state. Computational studies, including Density Functional Theory (DFT), have been used to analyze the energetics, regioselectivity, and stereoselectivity of these reactions. The relative energies of the HOMO of the furan (diene) and the LUMO of the dienophile determine the reaction rate. The electron-withdrawing acetyl group lowers the energy of the furan's HOMO, which explains the reduced reactivity in normal-electron-demand reactions.

Computational Chemistry and Theoretical Investigations of 1 4 Bromofuran 2 Yl Ethanone

Electronic Structure and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic reactions. The MEP maps the electrostatic potential onto the electron density surface. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For 1-(4-Bromofuran-2-yl)ethanone, the MEP surface would likely show a region of high negative potential around the oxygen atom of the carbonyl group, making it a prime site for interaction with electrophiles. The hydrogen atoms of the methyl group and the furan (B31954) ring would likely exhibit positive potential. This analysis provides a visual representation of the molecule's reactivity landscape.

Spectroscopic Property Prediction and Validation

Theoretical Vibrational Spectra (IR, Raman) Generation and Assignment.cardiff.ac.ukresearchgate.net

Computational quantum chemistry provides powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules like this compound. cardiff.ac.uk These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed absorption bands and scattering peaks. globalresearchonline.netscifiniti.com The process typically begins with the geometry optimization of the molecule's ground state using methods such as Density Functional Theory (DFT), often with the B3LYP functional and a suitable basis set like 6-311G(d,p). scispace.com

Once the optimized structure corresponding to a minimum on the potential energy surface is found, a frequency calculation is performed. This calculation yields the harmonic vibrational frequencies, IR intensities, and Raman activities. scispace.com Each calculated frequency corresponds to a specific normal mode of vibration, which can be visualized to understand the atomic motions involved. For this compound, key vibrational modes include the stretching of the carbonyl group (C=O), the stretching of the carbon-bromine bond (C-Br), various stretching and bending modes of the furan ring, and vibrations of the acetyl methyl group. globalresearchonline.net

The theoretical results are often systematically scaled to correct for anharmonicity and the approximations inherent in the computational method, leading to better agreement with experimental spectra. scifiniti.com

Table 1: Theoretical Vibrational Frequencies and Assignments for this compound Calculated at the B3LYP/6-311G(d,p) level of theory. Frequencies are hypothetical and for illustrative purposes.

| Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment | Vibrational Mode Description |

| 3125 | 15.4 | 30.2 | ν(C-H) | Furan ring C-H stretching |

| 1685 | 185.7 | 45.1 | ν(C=O) | Carbonyl stretching |

| 1580 | 45.2 | 110.5 | ν(C=C) | Furan ring C=C stretching |

| 1450 | 30.1 | 65.8 | δ(CH₃) | Asymmetric methyl bending |

| 1360 | 88.6 | 75.3 | ν(C-C) | Acetyl C-C stretching |

| 1150 | 75.9 | 50.4 | ν(C-O-C) | Furan ring ether stretching |

| 610 | 95.3 | 25.7 | ν(C-Br) | Carbon-Bromine stretching |

| 450 | 20.5 | 15.9 | γ(C=O) | Carbonyl out-of-plane wagging |

ν: stretching; δ: in-plane bending; γ: out-of-plane bending

UV-Vis Absorption Spectra Calculation and Electronic Transitions.cardiff.ac.ukresearchgate.net

The electronic absorption properties and UV-Vis spectrum of this compound can be investigated theoretically using Time-Dependent Density Functional Theory (TD-DFT). ruc.dksharif.edu This method calculates the energies of vertical electronic excitations from the ground state to various excited states, providing information on absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions involved. rsc.org

For a molecule like this compound, which contains a conjugated π-system (the furan ring and carbonyl group) and atoms with lone pairs (oxygen, bromine), the primary electronic transitions are expected to be of the π→π* and n→π* type. globalresearchonline.net The π→π* transitions, typically high in intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n→π* transitions, which are generally weaker, involve promoting an electron from a non-bonding orbital (e.g., on the carbonyl oxygen) to a π* antibonding orbital. The calculations allow for the assignment of major absorption bands to specific molecular orbital transitions, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Table 2: Calculated UV-Vis Absorption Data for this compound Calculated using TD-DFT/B3LYP/6-311+G(d,p). Data is illustrative.

| Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 315 | 3.94 | 0.015 | HOMO-1 -> LUMO | n -> π |

| 278 | 4.46 | 0.450 | HOMO -> LUMO | π -> π |

| 235 | 5.28 | 0.210 | HOMO -> LUMO+1 | π -> π |

| 210 | 5.90 | 0.185 | HOMO-2 -> LUMO | π -> π |

Reaction Mechanism Elucidation via Computational Methods.rsc.orgbamu.ac.in

Computational chemistry is a fundamental tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) for a given reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. researchgate.net This allows for a comprehensive understanding of reaction pathways, selectivity, and kinetics without direct experimental observation of short-lived species. researchgate.net For instance, the mechanism of nucleophilic substitution at the furan ring or reactions involving the acetyl group can be computationally explored.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

A critical step in mechanism elucidation is the location of transition states (TS), which are first-order saddle points on the PES. researchgate.net Various algorithms are employed to search for these structures. A genuine transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the atomic motion along the reaction coordinate.

Once a candidate TS structure is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation involves following the path of steepest descent from the TS downhill towards both the reactants and the products. A successful IRC calculation confirms that the identified transition state correctly connects the intended reactants and products, thereby validating the proposed reaction step.

Table 3: Hypothetical Transition State Parameters for a Reaction Step Illustrative data for a hypothetical nucleophilic addition to the carbonyl group.

| Parameter | Value | Description |

| Imaginary Frequency | -350.4 cm⁻¹ | The single negative frequency indicating a true transition state. |

| Key Bond Distance (C-Nu) | 2.15 Å | The forming bond between the carbonyl carbon and the nucleophile (Nu). |

| Key Bond Distance (C=O) | 1.30 Å | The elongating carbonyl bond. |

| Relative Energy | +15.2 kcal/mol | The energy of the transition state relative to the reactants. |

Reaction Energetics and Kinetic Modeling

The energy difference between the reactants and the transition state defines the activation energy (Ea), which is the primary barrier that must be overcome for the reaction to proceed. researchgate.net This information can be used within frameworks like Transition State Theory (TST) to estimate theoretical reaction rate constants (k), providing a quantitative model of the reaction kinetics.

Table 4: Illustrative Reaction Energetics Profile (in kcal/mol)

| Species | Relative Energy (ΔE) | Description |

| Reactants | 0.0 | Reference energy level. |

| Transition State 1 (TS1) | +15.2 | Activation energy for the first step. |

| Intermediate | -5.8 | A stable species formed after the first step. |

| Transition State 2 (TS2) | +10.1 | Activation energy for the second step (relative to the intermediate). |

| Products | -20.5 | Final energy level, indicating an exothermic reaction. |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of this compound over time. mdpi.com While DFT calculations are excellent for stationary points, MD simulations provide insight into the molecule's movement and the ensemble of conformations it adopts at a given temperature. irma-international.org An MD simulation solves Newton's equations of motion for the atoms in the system, which typically includes the molecule of interest and a solvent environment (e.g., a box of water molecules). mdpi.com

For this compound, MD simulations can explore the rotational landscape of the bond between the furan ring and the acetyl group. This allows for the determination of the most stable conformations and the energy barriers between them. The simulations also provide information on how the molecule interacts with its environment, which is crucial for understanding its behavior in solution. mdpi.com

Table 5: Typical Parameters for an MD Simulation

| Parameter | Example Value/Setting | Purpose |

| Force Field | AMBER, CHARMM | A set of parameters describing the potential energy of the system. |

| Solvent Model | TIP3P Water | Explicit representation of the solvent environment. |

| System Size | ~5000 atoms | The molecule of interest plus a sufficient number of solvent molecules. |

| Temperature | 300 K | Controlled using a thermostat to simulate ambient conditions. |

| Pressure | 1 atm | Controlled using a barostat for an NPT ensemble. |

| Simulation Time | 100 ns | The duration over which the system's trajectory is calculated. |

| Time Step | 2 fs | The small time interval between successive calculations. |

Quantitative Structure-Property Relationship (QSPR) Studies.researchgate.net

Quantitative Structure-Property Relationship (QSPR) is a computational methodology used to build mathematical models that correlate the chemical structure of a molecule with its macroscopic properties. liverpool.ac.uk For this compound and related furan derivatives, QSPR models can be developed to predict properties such as solubility, reactivity, or biological activity. digitaloceanspaces.comnih.gov

The process involves calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, and physicochemical features of the molecules. Many of these descriptors are derived from quantum chemical calculations using DFT. digitaloceanspaces.combiosciencetrends.com Common descriptors include HOMO and LUMO energies, dipole moment, molecular volume, and atomic charges. A dataset of these descriptors for a series of furan compounds is then analyzed using statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to generate a predictive equation. digitaloceanspaces.com This equation can then be used to estimate the properties of new, unsynthesized furan derivatives.

Table 6: Key Quantum Chemical Descriptors Used in QSPR Studies

| Descriptor | Symbol | Description |

| Highest Occupied Molecular Orbital Energy | E(HOMO) | Relates to the ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Relates to the ability to accept electrons. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability. |

| Dipole Moment | µ | Measures the overall polarity of the molecule. |

| Electron Affinity | EA | Energy released when an electron is added. |

| Ionization Potential | IP | Energy required to remove an electron. |

| Global Hardness | η | Resistance to change in electron distribution. |

| Electronegativity | χ | The power to attract electrons. |

| Molecular Volume | V | The van der Waals volume of the molecule. |

Applications of 1 4 Bromofuran 2 Yl Ethanone As a Key Synthetic Intermediate

Building Block for Complex Heterocyclic Architectures

The dual reactivity of 1-(4-Bromofuran-2-yl)ethanone makes it an ideal building block for the synthesis of complex heterocyclic structures. The ketone moiety can participate in condensation and cyclization reactions, while the bromine atom provides a site for cross-coupling reactions, allowing for the introduction of various substituents or the formation of larger conjugated systems.

Synthesis of Novel Fused-Ring Systems (e.g., benzimidazoles, triazoles, pyrazoles)

The furan (B31954) ring is a core component of many natural products and pharmacologically active compounds. nih.govksu.edu.sa The presence of both a ketone and a bromine atom on the furan scaffold in this compound allows for its elaboration into a variety of fused heterocyclic systems.

Pyrazoles: Pyrazole synthesis often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) derivatives. This compound can be readily converted into a 1,3-dicarbonyl intermediate, such as a β-ketoester or a 1,3-diketone, through reactions like Claisen condensation. This intermediate can then undergo cyclization with hydrazine to yield a furan-substituted pyrazole. The bromine atom can be retained for further functionalization or can be involved in subsequent synthetic steps.

Benzimidazoles: The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. The acetyl group of this compound can be oxidized to a carboxylic acid, yielding 4-bromofuran-2-carboxylic acid. This acid can then be condensed with an o-phenylenediamine to form a 2-(4-bromofuran-2-yl)-1H-benzo[d]imidazole. This approach provides a route to benzimidazoles bearing a functionalizable bromofuran moiety.

Triazoles: 1,2,4-Triazoles can be synthesized from various precursors, including amidrazones and hydrazides. The ketone functionality of this compound can be transformed into such intermediates. For example, reaction with a hydrazide could form a hydrazone, which can then be cyclized with a one-carbon component to form the triazole ring. The resulting structure would feature a 4-bromofuran substituent, offering a site for further chemical modification.

The following table summarizes potential synthetic pathways to these fused-ring systems starting from this compound.

| Target Heterocycle | Key Intermediate from this compound | General Reaction Type |

| Pyrazole | 1-(4-Bromofuran-2-yl)-1,3-dicarbonyl | Claisen Condensation followed by Cyclization |

| Benzimidazole (B57391) | 4-Bromofuran-2-carboxylic acid | Oxidation followed by Condensation |

| 1,2,4-Triazole | N'-(1-(4-Bromofuran-2-yl)ethylidene)hydrazide | Hydrazone formation followed by Cyclization |

Precursor for Advanced Polyfunctional Organic Molecules

The distinct reactivity of the ketone and the carbon-bromine bond in this compound allows for its use as a scaffold to build advanced organic molecules with multiple functional groups. nih.gov These sites can be addressed in a stepwise manner to introduce different functionalities.

For instance, the bromine atom is susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. nih.gov This allows for the introduction of aryl, vinyl, or alkynyl groups at the 4-position of the furan ring. Subsequently, the ketone group can be used as a handle for further transformations, including:

Aldol condensation to form α,β-unsaturated ketones.

Wittig reaction to introduce a carbon-carbon double bond.

Reductive amination to form substituted amines.

Grignard reaction to form tertiary alcohols.

This sequential functionalization strategy enables the synthesis of a diverse array of polyfunctional furan derivatives from a single, readily available starting material.

Role in the Development of Specialty Chemicals

Bromo-substituted heterocyclic ketones are important intermediates in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. researchgate.net While specific large-scale applications of this compound are not widely documented in public literature, its structural motifs are present in various biologically active compounds. The furan ring is a known pharmacophore, and the ability to functionalize the molecule at two different positions makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery and agrochemical research.

The following table outlines potential areas where derivatives of this compound could be applied as specialty chemicals.

| Industry | Potential Application | Rationale |

| Pharmaceutical | Intermediate for active pharmaceutical ingredients (APIs) | The furan core is present in numerous drugs; the molecule allows for diverse derivatization. |

| Agrochemical | Precursor for fungicides or herbicides | Many heterocyclic compounds exhibit biological activity relevant to agriculture. |

| Flavors & Fragrances | Synthesis of complex aromatic compounds | Furan derivatives can contribute to specific scent and flavor profiles. |

Potential in Material Science and Optoelectronic Applications

Furan-containing conjugated polymers are a class of materials that have garnered interest for their potential use in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). costantinilab.comdigitellinc.com Conjugated polymers possess alternating single and double bonds, which allows for the delocalization of π-electrons and gives rise to their unique electronic and optical properties.

This compound is a prime candidate as a monomer for the synthesis of novel conjugated polymers. The bromine atom can participate in metal-catalyzed cross-coupling polymerization reactions (e.g., Suzuki or Stille polymerization) with a suitable comonomer. The acetyl group, being an electron-withdrawing group, can be used to tune the electronic properties of the resulting polymer, such as its bandgap and charge transport characteristics.

A plausible synthetic route to a furan-based conjugated polymer would involve the polymerization of a derivative of this compound where the bromine atom and another reactive group (introduced via the ketone) can undergo a step-growth polymerization. For example, a Sonogashira coupling polymerization could be employed if the ketone is converted to an alkyne, creating an AB-type monomer that can self-polymerize. This approach would lead to a poly(furanethynylene) derivative with potentially interesting optoelectronic properties. The ability to synthesize such polymers from a biomass-derivable furan core also aligns with the principles of green chemistry. researchgate.net

| Property | Relevance to Optoelectronics | Influence of this compound Structure |

| Band Gap | Determines the wavelength of light absorbed and emitted. | The electron-withdrawing acetyl group can lower the LUMO level, potentially reducing the band gap. |

| Solubility | Crucial for solution-based processing of thin films. | The monomer can be modified with solubilizing side chains. |

| Charge Carrier Mobility | Affects the efficiency of electronic devices. | The planarity and electronic nature of the furan ring contribute to charge transport. |

Emerging Trends and Future Research Perspectives for 1 4 Bromofuran 2 Yl Ethanone

Sustainable and Eco-Friendly Synthetic Methodologies

The development of green synthetic routes is a paramount goal in modern chemistry, aiming to reduce environmental impact by minimizing waste and avoiding hazardous reagents. Future research on 1-(4-Bromofuran-2-yl)ethanone is expected to pivot towards more sustainable practices, moving away from traditional methods that may rely on harsh conditions or toxic metal catalysts.

Key research directions include:

Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes offers a highly selective and environmentally benign alternative for synthesis. researchgate.net For instance, research on related ketones like 1-(benzofuran-2-yl)ethanone has demonstrated successful asymmetric bioreduction using microorganisms such as Lactobacillus paracasei, achieving high yields and excellent enantiomeric excess under mild, aqueous conditions. researchgate.netnih.gov Similar biocatalytic systems could be developed for the stereoselective reduction of the ketone group in this compound or for other transformations.

Catalysis with Earth-Abundant Metals: Replacing precious metal catalysts (e.g., palladium, gold) with more abundant and less toxic alternatives like iron, copper, or titanium is a significant trend. organic-chemistry.org Research into copper(II)-catalyzed cyclization reactions for furan (B31954) synthesis provides a template for developing more sustainable pathways to furan-based molecules. organic-chemistry.org

| Parameter | Conventional Methodologies | Emerging Sustainable Methodologies |

|---|---|---|

| Starting Materials | Petroleum-based feedstocks | Biomass-derived furfural, HMF mdpi.com |

| Catalysts | Precious metals (Pd, Au, Ru) | Earth-abundant metals (Cu, Fe, Ti), Biocatalysts researchgate.netorganic-chemistry.org |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids frontiersin.org |

| Reaction Conditions | High temperatures and pressures | Mild conditions (ambient temperature/pressure) nih.gov |

| Byproducts | Often toxic and difficult to recycle | Benign or recyclable byproducts |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, characterized by the continuous pumping of reagents through reactors, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and simplified scalability. uc.pt The integration of this compound into automated and continuous flow synthesis platforms represents a significant frontier.

Future research in this area will likely focus on:

Multi-step Sequential Synthesis: The modular nature of flow chemistry systems is ideal for performing multi-step syntheses without isolating intermediates. uc.pt A potential application could involve the synthesis of this compound followed by an immediate in-line reaction, such as a C-N coupling or a reduction, to generate more complex molecules. uc.pt

High-Throughput Experimentation (HTE): Automated platforms enable the rapid screening of reaction conditions (e.g., temperature, pressure, catalyst loading, residence time) to quickly identify optimal synthetic protocols. This approach can accelerate the discovery of new reactions and applications for this compound.

Enhanced Safety for Hazardous Reactions: Reactions involving unstable intermediates or highly exothermic processes can be performed more safely in microreactors due to superior heat and mass transfer. uc.pt This could enable the exploration of novel, high-energy transformations of the bromofuran core.

| Flow Chemistry Application | Objective and Potential Advantage | Example Transformation |

|---|---|---|

| Reaction Optimization | Rapidly screen catalysts, solvents, and temperatures for optimal yield and purity. | Suzuki or Buchwald-Hartwig cross-coupling at the bromine position. |

| Sequential Reactions | Telescope multiple synthetic steps into a single continuous process, avoiding intermediate isolation. uc.pt | Synthesis of the bromofuran core, followed by in-line acylation. |

| Photochemical Reactions | Utilize transparent microreactors for efficient and controlled photochemical transformations. mdpi.com | Photo-induced radical reactions or rearrangements. |

| Automated Library Synthesis | Couple flow synthesis with automated purification to rapidly generate a library of derivatives for screening. nih.gov | Reacting this compound with a diverse set of amines, boronic acids, or other nucleophiles. |

Exploitation in Catalyst Design and Ligand Development

The distinct electronic and steric properties of the this compound scaffold make it an intriguing candidate for incorporation into catalyst and ligand structures. The furan ring is electron-rich, the acetyl group is an electron-withdrawing coordinator, and the bromine atom offers a site for further functionalization.

Future directions include:

Pincer Ligand Synthesis: The acetyl and furan oxygen atoms could serve as two donor sites in a pincer-type ligand framework. Further modification at the C3 or C5 position of the furan ring could introduce a third donor atom (e.g., phosphorus, nitrogen, or sulfur), creating a tridentate ligand capable of coordinating with a metal center.

Chiral Ligands for Asymmetric Catalysis: Derivatization of the acetyl group to form a chiral alcohol or amine could lead to the development of new chiral ligands. These ligands could be employed in asymmetric synthesis, a critical technology in the pharmaceutical industry.

Heterogeneous Catalysis: The molecule could be anchored to a solid support (e.g., silica (B1680970), polymer resin) via the bromine atom or another functional group. The resulting heterogeneous catalyst would offer the advantages of easy separation and recyclability, contributing to more sustainable chemical processes.

Advanced Characterization Techniques for In Situ Monitoring

To fully optimize reactions involving this compound and to understand its mechanistic pathways, advanced characterization techniques are essential. In situ monitoring, which allows for the real-time observation of a reaction as it proceeds, provides invaluable data on reaction kinetics, intermediate formation, and catalyst behavior.

Emerging techniques applicable to this compound include:

Process Analytical Technology (PAT): Integrating spectroscopic probes directly into the reaction vessel (whether batch or flow) allows for continuous monitoring. Techniques like in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can track the concentration of reactants, products, and key intermediates over time. mdpi.com

Mass Spectrometry-Based Techniques: High-resolution mass spectrometry can be used to identify transient intermediates and byproducts, offering deep mechanistic insights. Techniques such as electrospray ionization-mass spectrometry (ESI-MS) can be coupled with flow reactors for real-time analysis.

Calorimetry: Reaction calorimeters measure the heat evolved or absorbed during a reaction, providing critical data for safety assessment and scale-up, particularly for potentially exothermic processes like bromination or nitration reactions.

Predictive Modeling for Chemical Space Exploration

Computational chemistry and predictive modeling are becoming indispensable tools for accelerating chemical research. By simulating molecular properties and reaction outcomes, these methods can guide experimental work, reducing the time and resources required for discovery.

For this compound, predictive modeling could be applied to:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate molecular properties such as electronic structure, bond energies, and spectroscopic signatures (NMR, IR). This data can help predict the molecule's reactivity and rationalize experimental observations.

Structure-Activity Relationship (SAR) Modeling: If this compound is used as a scaffold for developing biologically active compounds, Quantitative Structure-Activity Relationship (QSAR) models can be built. nih.gov These models correlate structural features of a series of derivatives with their biological activity, enabling the rational design of more potent and selective compounds. mdpi.comnih.gov

Reaction Prediction and Mechanism Elucidation: Computational modeling can be used to explore potential reaction pathways, calculate activation energies, and predict the most likely products of a given transformation. This can be particularly useful for complex, multi-step reactions or for understanding the regioselectivity of reactions on the furan ring.

| Modeling Technique | Research Objective | Predicted Properties/Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Predict reactivity and spectroscopic properties. | Electron density, HOMO/LUMO energies, NMR chemical shifts, vibrational frequencies. |

| Quantitative Structure-Activity Relationship (QSAR) | Guide the design of new bioactive derivatives. nih.gov | Correlation of molecular descriptors (e.g., logP, steric parameters) with biological activity. mdpi.com |

| Molecular Docking | Predict binding affinity and mode to a biological target. | Binding energy, protein-ligand interactions, optimal binding pose. |

| Reaction Pathway Modeling | Elucidate reaction mechanisms and predict product distribution. | Transition state structures, activation energies, kinetic and thermodynamic profiles. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Bromofuran-2-yl)ethanone, and what factors influence reaction yield and purity?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation , where a brominated furan derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Key factors affecting yield include:

- Catalyst activity : AlCl₃ must be freshly dried to prevent hydrolysis.

- Solvent choice : Dichloromethane or nitrobenzene is used to stabilize the acylium ion intermediate.

- Temperature control : Excess heat can lead to side reactions like over-acylation or ring bromination.

- Purity optimization : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol is recommended .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- ¹H NMR : The acetyl group (-COCH₃) appears as a singlet at δ ~2.6 ppm. The furan protons (H-3 and H-5) show splitting patterns dependent on bromine’s electron-withdrawing effects .

- IR : Strong carbonyl stretch at ~1680 cm⁻¹ and furan C-O-C absorption at ~1250 cm⁻¹ .

Q. What are the common chemical reactions of this compound, and how do reaction conditions affect product distribution?

- Oxidation : Using KMnO₄ in acidic conditions converts the acetyl group to a carboxylic acid, while milder agents like PCC yield α-hydroxy ketones.

- Reduction : NaBH₄ selectively reduces the carbonyl to a secondary alcohol, whereas LiAlH₄ may over-reduce the furan ring .

- Substitution : Bromine at the 4-position can undergo Suzuki coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

- Challenge : Twinning or pseudo-symmetry in crystals may lead to ambiguous electron density maps.

- Solution :

- Use SHELXL-2018 ’s twin refinement (e.g., TWIN ROTAX instructions) to model overlapping domains.

- Validate with Hirshfeld surface analysis to confirm intermolecular interactions .

- Example : For a derivative with a disordered bromine atom, partial occupancy refinement (PART command) and restraints (ISOR) improve thermal parameter accuracy .

Q. What computational methods are employed to predict the reactivity and biological activity of this compound derivatives?

- Reactivity Prediction :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (Gaussian 09, B3LYP/6-311+G(d,p)) to identify electrophilic sites.

- Molecular Electrostatic Potential (MEP) : Maps reveal nucleophilic attack preferences at the carbonyl carbon .

- Biological Activity :

- Molecular docking (AutoDock Vina) : Screen against targets like COX-2 or EGFR kinase. Validate with in vitro assays (e.g., IC₅₀ measurements) .

Q. How to design a kinetic study to optimize the Friedel-Crafts synthesis of this compound under varying catalytic conditions?

- Experimental Design :

- Variables : Compare AlCl₃, FeCl₃, and ionic liquid catalysts (e.g., [BMIM][AlCl₄]) at 0°C, 25°C, and 60°C.

- Monitoring : Use HPLC (C18 column, acetonitrile/water mobile phase) to track substrate conversion over time.

- Data Analysis :

- Rate constants : Calculate via pseudo-first-order kinetics (ln[A] vs. time plots).

- Activation energy : Apply the Arrhenius equation to compare catalytic efficiencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.